molecular formula C19H22N2O4 B14706554 1,3-Propanediol, 2,2-dibenzyl-, dicarbamate CAS No. 25451-46-1

1,3-Propanediol, 2,2-dibenzyl-, dicarbamate

Cat. No.: B14706554
CAS No.: 25451-46-1
M. Wt: 342.4 g/mol
InChI Key: KMVDKBLIWZGDTG-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-dibenzyl-, dicarbamate is a chemical compound with the molecular formula C19H22N2O4 It is known for its unique structure, which includes two benzyl groups attached to a 1,3-propanediol backbone, with dicarbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediol, 2,2-dibenzyl-, dicarbamate typically involves the reaction of 1,3-propanediol with benzyl chloride in the presence of a base to form 2,2-dibenzyl-1,3-propanediol. This intermediate is then reacted with phosgene or a similar carbonylating agent to introduce the dicarbamate groups. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2,2-dibenzyl-, dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the dicarbamate groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of benzaldehyde derivatives.

    Reduction: Formation of 1,3-propanediol derivatives with amine groups.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1,3-Propanediol, 2,2-dibenzyl-, dicarbamate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2-dibenzyl-, dicarbamate involves its interaction with molecular targets such as enzymes and receptors. The dicarbamate groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The benzyl groups may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dibenzyl-1,3-propanediol: Similar structure but lacks the dicarbamate groups.

    1,3-Propanediol, 2,2-diethyl-: Similar backbone but with ethyl groups instead of benzyl groups.

    Meprobamate: A related carbamate compound with different pharmacological properties.

Uniqueness

1,3-Propanediol, 2,2-dibenzyl-, dicarbamate is unique due to its specific combination of benzyl and dicarbamate groups, which confer distinct chemical and biological properties

Properties

CAS No.

25451-46-1

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

(2,2-dibenzyl-3-carbamoyloxypropyl) carbamate

InChI

InChI=1S/C19H22N2O4/c20-17(22)24-13-19(14-25-18(21)23,11-15-7-3-1-4-8-15)12-16-9-5-2-6-10-16/h1-10H,11-14H2,(H2,20,22)(H2,21,23)

InChI Key

KMVDKBLIWZGDTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(COC(=O)N)COC(=O)N

Origin of Product

United States

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